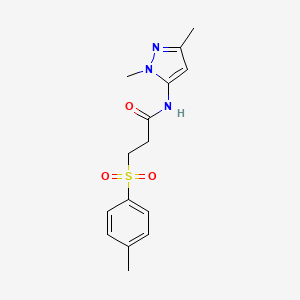
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide” is a chemical compound likely containing a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to have various biological activities and have been used in the development of new pesticides .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, one study reported the synthesis of pyrazole derivatives by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . The compound likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Pyrazole-bearing compounds, such as N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide, have shown potent antileishmanial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate . The result revealed that compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Anticoronavirus Activity
A new series of pyrazole derivatives were synthesized and tested for their antiviral activity . It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .
Antitumoral Activity
The same study revealed that the antitumoral activity of the synthesized pyrazole derivatives was due to inhibition of tubulin polymerization . This suggests that this compound could potentially be used in cancer treatment.
Drug Synthesis
This compound can be used in the synthesis of other drugs . For instance, it was used in the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide .
Molecular Docking Studies
Molecular docking studies were conducted on Lm-PTR1, complexed with Trimethoprim . The study justified the better antileishmanial activity of compound 13 . This suggests that this compound could be used in molecular docking studies to understand the mechanism of action of drugs.
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
The exact mode of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed pharmacological effects .
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of similar pyrazole compounds, it is likely that the compound affects pathways related to these diseases .
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density suggest that it may have good bioavailability .
Result of Action
Based on the known effects of similar compounds, it is likely that the compound disrupts normal cellular processes, leading to the observed pharmacological effects .
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)9-8-15(19)16-14-10-12(2)17-18(14)3/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNYRRCBDLNGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

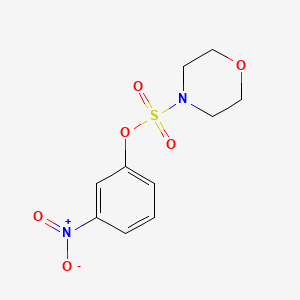
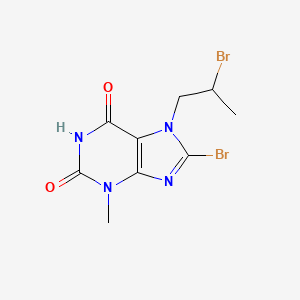
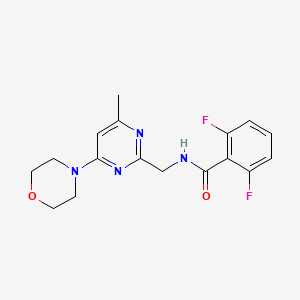
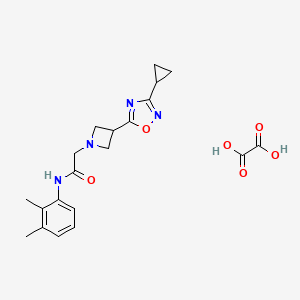
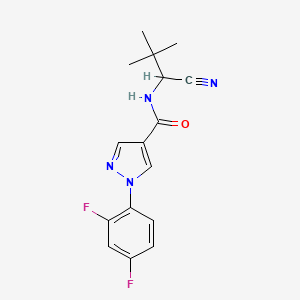
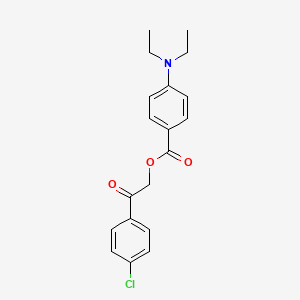
![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)
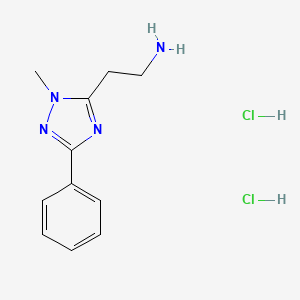

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)